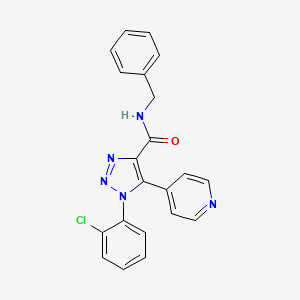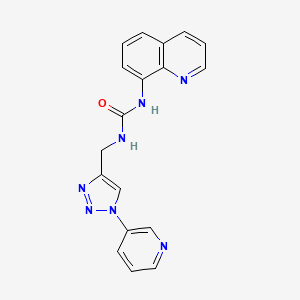
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on related quinoline and triazole derivatives demonstrates broad-spectrum antimicrobial activity. For instance, a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives exhibited significant activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, at MIC values between 6.25 and 100 μg/mL (Buha et al., 2012).
Supramolecular Gelators
Quinoline urea derivatives have been synthesized and evaluated for their ability to gelate mixed solvents when mixed with silver(I) nitrate. This research highlights the potential of these compounds in creating supramolecular structures useful in material science and nanotechnology (Braga et al., 2013).
Chemosensor Applications
A novel chemosensor based on a quinoline derivative was synthesized for Zn2+ detection, showing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution. This sensor offers practical applications for monitoring Zn2+ concentrations in biological and aqueous samples, underscoring the versatility of quinoline derivatives in environmental and health-related fields (Park et al., 2015).
Fluorescent Sensing and Molecular Recognition
The ability to recognize dicarboxylic acids by quinoline urea derivatives has been explored, with findings indicating salt and co-crystal formation. These complexes can be distinguished by visible spectroscopy, suggesting applications in molecular recognition and sensor technology (Kalita & Baruah, 2010).
Catalytic Behavior
Research on quinoline derivatives has extended into catalysis, where certain compounds have shown potential in affecting ethylene reactivity. This implies possible industrial applications in polymer production and organic synthesis, showcasing the compound's utility beyond biological activity (Sun et al., 2007).
Mécanisme D'action
These groups are commonly found in various bioactive compounds and drugs, and they might interact with different biological targets such as enzymes, receptors, and ion channels, leading to various biological effects. For example, compounds containing a pyridin-3-yl group or a quinolin-8-yl group are often involved in interactions with kinases, G protein-coupled receptors (GPCRs), or ion channels .
The mode of action of this compound would depend on its specific targets. It might bind to its targets, modulate their activities, and subsequently affect the downstream signaling pathways. The exact biochemical pathways affected by this compound would depend on its specific targets and their roles in cellular processes .
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would greatly influence its bioavailability, efficacy, and safety. Factors such as the compound’s chemical properties, formulation, route of administration, and patient-specific factors could all affect its pharmacokinetics .
The result of action of this compound at the molecular and cellular levels would depend on its specific targets and the cellular context. It might lead to changes in cell signaling, gene expression, cell proliferation, cell differentiation, or other cellular processes .
The action environment, including the physiological and pathological conditions of the body, could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and disease state could all affect the compound’s action .
Propriétés
IUPAC Name |
1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-18(22-16-7-1-4-13-5-2-9-20-17(13)16)21-10-14-12-25(24-23-14)15-6-3-8-19-11-15/h1-9,11-12H,10H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYQVLVAOGRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NCC3=CN(N=N3)C4=CN=CC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

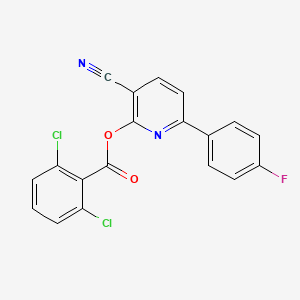
![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)
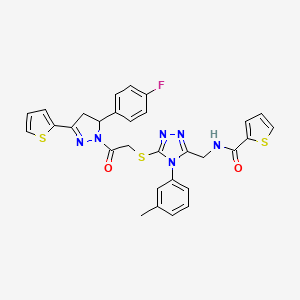

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

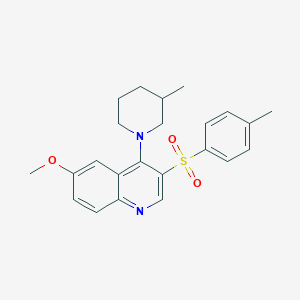
![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)

![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)
